N(2),3-ethenodeoxyguanosine 5/'-phosphate
N(2),3-ethenodeoxyguanosine 5/'-phosphate
Brand Name:
Vulcanchem
CAS No.:
121055-52-5
VCID:
VC0038045
InChI:
InChI=1S/C12H14N5O7P/c18-6-3-8(24-7(6)4-23-25(20,21)22)17-5-14-9-10(19)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18H,3-4H2,(H,13,15,19)(H2,20,21,22)/t6-,7+,8+/m0/s1
SMILES:
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O
Molecular Formula:
C12H14N5O7P
Molecular Weight:
371.24 g/mol
N(2),3-ethenodeoxyguanosine 5/'-phosphate
CAS No.: 121055-52-5
Main Products
VCID: VC0038045
Molecular Formula: C12H14N5O7P
Molecular Weight: 371.24 g/mol
CAS No. | 121055-52-5 |
---|---|
Product Name | N(2),3-ethenodeoxyguanosine 5/'-phosphate |
Molecular Formula | C12H14N5O7P |
Molecular Weight | 371.24 g/mol |
IUPAC Name | [(2R,3S,5R)-3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C12H14N5O7P/c18-6-3-8(24-7(6)4-23-25(20,21)22)17-5-14-9-10(19)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18H,3-4H2,(H,13,15,19)(H2,20,21,22)/t6-,7+,8+/m0/s1 |
Standard InChIKey | MLEPRVZQWBELSK-XLPZGREQSA-N |
Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
SMILES | C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
Canonical SMILES | C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
Synonyms | edGuo-P N(2),3-ethenodeoxyguanosine 5'-phosphate |
PubChem Compound | 149133 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume